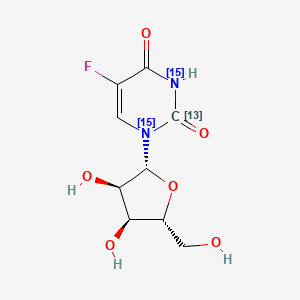
5-Fluorouridine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorouridine-13C,15N2 is a labeled nucleoside analog used in various scientific research applications. It is a derivative of 5-fluorouridine, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is particularly useful in studies involving nucleic acid metabolism and drug development due to its ability to be traced in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled uracil and ribose derivatives, which are then subjected to fluorination reactions to introduce the fluorine atom at the 5-position of the uracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
5-Fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil derivatives.
Reduction: Formation of dihydrofluorouridine.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents such as ammonia or amines.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which are useful in further biochemical studies and drug development .
科学的研究の応用
5-Fluorouridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and function.
Medicine: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
作用機序
5-Fluorouridine-13C,15N2 exerts its effects by incorporating into RNA and disrupting normal nucleic acid metabolism. It targets enzymes such as uridine phosphorylase, which is involved in the pyrimidine salvage pathway. This incorporation leads to the inhibition of RNA synthesis and function, ultimately causing cell death in rapidly dividing cells .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluorodeoxyuridine: Another nucleoside analog with similar applications.
5-Fluorocytidine: Used in similar biochemical studies.
Uniqueness
5-Fluorouridine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in biological systems. This makes it particularly valuable in research settings where detailed metabolic studies are required.
特性
分子式 |
C9H11FN2O6 |
|---|---|
分子量 |
265.17 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
InChIキー |
FHIDNBAQOFJWCA-HDAKMRPISA-N |
異性体SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



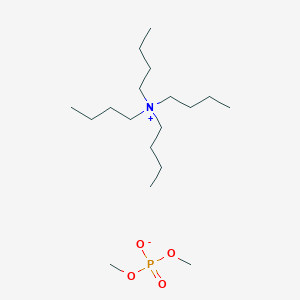
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)
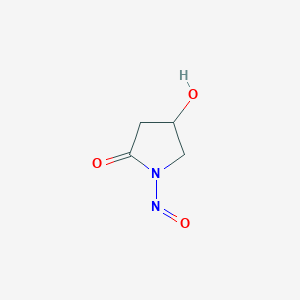
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
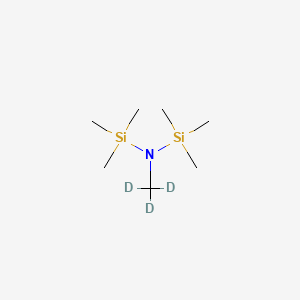
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
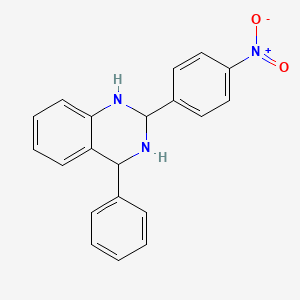
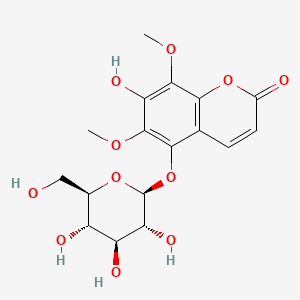


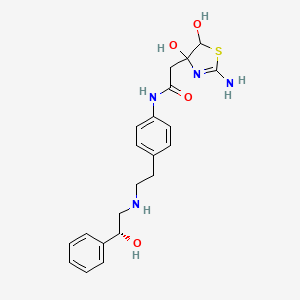
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
